molecular formula C19H19N5O B2989462 5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212372-97-8

5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2989462
CAS No.: 1212372-97-8
M. Wt: 333.395
InChI Key: HQOSDIGJABKOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • A methyl group at position 3.
  • Diphenyl substituents at positions N and 6.
  • A carboxamide group at position 4.

Triazolopyrimidines are nitrogen-rich bicyclic scaffolds with broad biological activities, including anticancer, antimicrobial, antifungal, and herbicidal properties . This compound is synthesized via a multi-component reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under solvent-free conditions using a Schiff base zinc(II) complex catalyst supported on silica-coated magnetite nanoparticles, achieving yields of 40–96% .

Properties

IUPAC Name

5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-16(18(25)23-15-10-6-3-7-11-15)17(14-8-4-2-5-9-14)24-19(22-13)20-12-21-24/h2-13,16-17H,1H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSDIGJABKOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine with diphenylamine and a carboxylating agent under reflux conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and purification systems such as flash chromatography or crystallization techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane with a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Key Observations:
  • Catalyst Efficiency : The target compound’s synthesis uses a reusable Zn(II) catalyst under mild conditions, offering higher yields (up to 96%) compared to p-toluenesulfonic acid-mediated reactions (43–66%) .
  • Substituent Diversity: Analogues with 2-amino or 2-benzylthio groups (e.g., 5a, Compound 1) introduce electron-donating or steric effects, altering reactivity and biological activity .
  • Aromatic Modifications : The 3,4,5-trimethoxyphenyl group in 5a enhances anticancer activity, while benzyloxy or methylthio groups (V5, ) may improve membrane permeability .
Key Observations:
  • Anticancer Potency: The 2-amino substituent in 5l correlates with significant cytotoxicity (IC50 < 100 µM), likely due to hydrogen bonding with cellular targets .
  • Substituent-Activity Relationships : Benzylthio groups (Compound 1) enhance antibacterial activity, while methylthio or chlorophenyl groups () may target parasitic or fungal enzymes .
  • Herbicidal Activity : Sulfonamide derivatives (e.g., ) inhibit acetolactate synthase (ALS), a mechanism absent in the target compound .

Physicochemical and Mechanistic Insights

  • Electron Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Solubility : Methoxy or benzyloxy groups (e.g., V5, 5a) improve solubility in polar solvents, critical for bioavailability .
  • Catalyst Role : The Zn(II) complex in the target compound’s synthesis facilitates structural isomerization (tetrahedral → square planar), optimizing reaction efficiency .

Biological Activity

5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structure consists of a fused triazole and pyrimidine ring system with various substituents that contribute to its biological properties.

  • Molecular Formula : C19H19N5O
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 1212372-97-8

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to:

  • Inhibit specific enzymes and receptors.
  • Modulate signaling pathways involved in cell proliferation and apoptosis.
  • Alter gene expression profiles in target cells.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : These values vary depending on the specific derivative and its structural modifications. For example, a related compound showed IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .

Mechanistic Studies

The compound has been found to induce apoptosis in cancer cells through:

  • Activation of caspase pathways.
  • Inhibition of the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell survival .

Study on Antiproliferative Effects

In a study examining the antiproliferative activities of various derivatives of triazolopyrimidines:

  • Compound H12 was identified as particularly potent with an IC50 of 9.47 μM against MGC-803 cells.
  • The mechanism involved the induction of G2/M phase arrest and apoptosis through modulation of signaling pathways .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition potential of this compound:

  • It was shown to inhibit specific kinases associated with tumor growth.
  • The inhibition led to reduced cell viability and increased apoptosis in treated cells.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Significant antiproliferative activity against MGC-803 and HCT-116 cells.
Apoptosis Induction Induces apoptosis via caspase activation and ERK pathway inhibition.
Enzyme Inhibition Inhibits key kinases linked to tumor growth.

Q & A

Q. How can researchers optimize the synthesis of triazolo[1,5-a]pyrimidine derivatives to improve yield and purity?

  • Methodological Answer : Optimization involves solvent selection, catalyst choice, and reaction time adjustments. For example, using ethanol/water (1:1 v/v) as a solvent system with TMDP (trimethylenedipiperidine) improves reaction efficiency compared to molten-state TMDP, despite TMDP's high toxicity . Alternative protocols using DMF (dimethylformamide) under reflux (120°C for 10 hours) with triethylamine as a base achieve high-purity products via one-pot condensation of aldehydes, 3-amino-1,2,4-triazole, and ketone derivatives . Monitoring via TLC and recrystallization from ethanol/DMF mixtures is critical for purification .

Q. What spectroscopic techniques are essential for characterizing triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.9 ppm), methyl groups (δ 1.2–2.6 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) and fragmentation patterns to confirm substituents .
  • IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of novel triazolo[1,5-a]pyrimidine analogs with targeted bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking evaluates binding affinity to targets like cannabinoid receptors (CB2). For instance, substituents at the 5- and 7-positions influence steric and electronic interactions with receptor pockets . Combining computational screening with SAR (structure-activity relationship) data accelerates the identification of analogs with enhanced potency .

Q. How should researchers address contradictions in synthetic yields or unexpected byproducts across different protocols?

  • Methodological Answer : Discrepancies often arise from catalyst availability (e.g., TMDP vs. piperidine) or solvent polarity. For example, TMDP in ethanol/water reduces side reactions compared to molten-state conditions but requires stringent safety protocols due to toxicity . Systematic DOE (design of experiments) can isolate variables like temperature or stoichiometry. If a byproduct forms (e.g., chlorinated derivatives in halogenated solvents), LC-MS and 2D NMR (COSY, HSQC) help trace its origin .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine carboxamides?

  • Methodological Answer :
  • Substituent Variation : Replace phenyl groups at N7 with heteroaromatics (e.g., thiophene) to modulate lipophilicity and hydrogen-bonding capacity .
  • Bioisosteric Replacement : Swap the carboxamide moiety with sulfonamide or urea groups to assess bioavailability changes .
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., CCDC data) or molecular dynamics to identify critical binding motifs, such as the planar triazolo-pyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.